2-(1-Methyldecyl)-1,3-dioxolane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
95046-34-7 |
|---|---|
Molecular Formula |
C14H28O2 |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
2-undecan-2-yl-1,3-dioxolane |
InChI |
InChI=1S/C14H28O2/c1-3-4-5-6-7-8-9-10-13(2)14-15-11-12-16-14/h13-14H,3-12H2,1-2H3 |
InChI Key |
OXVIAYBRQYALJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C)C1OCCO1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 1 Methyldecyl 1,3 Dioxolane and Analogous 1,3 Dioxolanes
Classical and Acid-Catalyzed Acetalization/Ketalization Pathways
The cornerstone of 2-(1-Methyldecyl)-1,3-dioxolane and analogous 1,3-dioxolane (B20135) synthesis lies in the reversible acid-catalyzed reaction between a carbonyl compound and a 1,2-diol. The equilibrium is typically shifted towards the product by removing the water formed during the reaction organic-chemistry.org. Various forms of acid catalysis have been explored to optimize this transformation, each with its own set of advantages and limitations.
Brønsted Acid Catalysis for Cyclic Acetal (B89532) Formation
Brønsted acids are frequently employed as catalysts for the formation of 1,3-dioxolanes. Homogeneous catalysts such as p-toluenesulfonic acid (p-TSA), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl) are effective in promoting the reaction organic-chemistry.orgimist.ma. A standard laboratory procedure involves refluxing the carbonyl compound and ethylene (B1197577) glycol in a nonpolar solvent like toluene or benzene with a catalytic amount of p-TSA, while continuously removing water using a Dean-Stark apparatus organic-chemistry.orgresearchgate.net. This method is widely applicable to a range of aldehydes and ketones. For instance, the synthesis of 2-methyl-2-(p-bromophenyl)-1,3-dioxolane from p-bromoacetophenone and ethylene glycol is efficiently achieved using p-TSA in refluxing toluene researchgate.net. Similarly, p-chlorobenzaldehyde can be converted to its ethylene acetal in good yield using p-TSA in toluene google.com.
Solid acid catalysts, such as the ion-exchange resin Amberlyst-15, offer the advantages of easy separation and recyclability, contributing to more environmentally benign processes organic-chemistry.orgnih.gov. Amberlyst-15 has been successfully used to catalyze the intramolecular cyclization of 2-amino researchgate.netnih.govdioxolochalcones, demonstrating its utility in the synthesis of complex molecules containing the dioxolane moiety organic-chemistry.org.
Table 1: Examples of Brønsted Acid-Catalyzed Synthesis of 1,3-Dioxolanes
| Carbonyl Compound | Diol | Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| p-Bromoacetophenone | Ethylene glycol | p-TSA | Toluene | Reflux | Not specified | researchgate.net |
| p-Chlorobenzaldehyde | Ethylene glycol | p-TSA | Toluene | 110-120°C, 15-24h | 65 | google.com |
| p-Chlorobenzaldehyde | Ethylene glycol | p-TSA | Xylene | 135-140°C, 15-20h | 81.9 | google.com |
| Isatin derivative | Ethylene glycol | p-TSA | Toluene | 130°C, 3h | 99 | researchgate.net |
| Various aldehydes/ketones | Ethylene glycol | Amberlyst-15 | Various | Various | Good to excellent | organic-chemistry.orgnih.gov |
Lewis Acid Catalysis in Dioxolane Synthesis
Lewis acids are also effective catalysts for the synthesis of 1,3-dioxolanes, often providing milder reaction conditions compared to Brønsted acids. A notable application of Lewis acid catalysis is the reaction of epoxides with ketones to form 1,3-dioxolanes researchgate.netnih.gov. This method provides an alternative to the traditional carbonyl-diol condensation.
Anhydrous tin(II) chloride (SnCl₂) has been shown to be an efficient catalyst for the reaction of various mono-, di-, and trisubstituted epoxides with acetone to produce 2,2-dimethyl-1,3-dioxolanes in good to excellent yields researchgate.netnih.gov. Boron trifluoride etherate (BF₃·OEt₂) is another commonly used Lewis acid catalyst for this transformation nih.gov. The reaction of azulene with styrene oxide, for example, is effectively catalyzed by BF₃·OEt₂ to yield the corresponding 2-(azulen-1-yl)-2-phenylethan-1-ol, which can be seen as a precursor to a dioxolane-like structure nih.gov. Other Lewis acids, such as InCl₃ and Cu(OTf)₂, have also been investigated, although they sometimes result in lower yields compared to BF₃·OEt₂ nih.gov.
Table 2: Examples of Lewis Acid-Catalyzed Synthesis of 1,3-Dioxolanes from Epoxides
| Epoxide | Ketone | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Various epoxides | Acetone | SnCl₂ | Not specified | Good to excellent | researchgate.netnih.gov |
| Styrene oxide | - | BF₃·OEt₂ | Dichloromethane | 85 | nih.gov |
| Styrene oxide | - | InCl₃ | Dichloromethane | 65 | nih.gov |
| Styrene oxide | - | Cu(OTf)₂ | Dichloromethane | 48 | nih.gov |
Heterogeneous Catalysis for Efficient Production
The use of heterogeneous catalysts in the synthesis of 1,3-dioxolanes is a growing area of interest, driven by the principles of green chemistry. These catalysts can be easily separated from the reaction mixture by filtration and can often be reused, reducing waste and cost imist.ma. A variety of solid acid catalysts have been successfully employed for the acetalization of carbonyl compounds with ethylene glycol.
Montmorillonite K-10, a type of clay, has been demonstrated to be an effective catalyst for the acetalization of a wide range of aldehydes and ketones in refluxing benzene or toluene, affording the corresponding 1,3-dioxolanes in excellent yields researchgate.netnih.gov. This catalyst has also been used in the synthesis of new chiral and racemic 1,3-dioxolane derivatives with potential biological activities nih.gov. In some cases, reactions can be carried out under solvent-free conditions, further enhancing the environmental credentials of the method mdpi.com.
Zeolites, with their well-defined pore structures and tunable acidity, are another important class of heterogeneous catalysts for this transformation. Zeolite-encapsulated metal complexes, for instance, have been used to catalyze the reaction of styrene oxide with acetone to form 2,2-dimethyl-4-phenyl- researchgate.netnih.gov-dioxolane in good to excellent yields researchgate.net.
Table 3: Examples of Heterogeneous Catalysis in 1,3-Dioxolane Synthesis
| Carbonyl Compound/Epoxide | Diol/Ketone | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Various aldehydes/ketones | Ethylene glycol | Montmorillonite K-10 | Benzene/Toluene | Up to 99 | researchgate.net |
| Salicylaldehyde | Various diols | Montmorillonite K-10 | Not specified | 45-93 | nih.gov |
| Styrene oxide | Acetone | Zeolite-encapsulated Co(II), Cu(II), and Zn(II) complexes | Refluxing acetone | Good to excellent | researchgate.net |
| Various aldehydes/ketones | Ethylene glycol | Acidic clay supported Cs₂.₅H₀.₅PW₁₂O₄₀ | Toluene | ~87 (conversion) | imist.ma |
Influence of Solvent Systems and Reaction Media on Dioxolane Formation
The choice of solvent can significantly impact the efficiency of 1,3-dioxolane synthesis. In classical Brønsted acid-catalyzed reactions, nonpolar solvents like benzene and toluene are traditionally used to facilitate the azeotropic removal of water, thereby driving the reaction equilibrium towards the products organic-chemistry.org.
Mechanistic Investigations of Acetal Formation and Ring Closure
The formation of 1,3-dioxolanes under acidic conditions proceeds through a well-established multi-step mechanism. The reaction is initiated by the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack of one of the hydroxyl groups of the 1,2-diol on the activated carbonyl carbon, leading to the formation of a hemiacetal intermediate.
Advanced and Unconventional Catalytic Approaches
Beyond the classical acid-catalyzed methods, several advanced and unconventional catalytic strategies have been developed for the synthesis of 1,3-dioxolanes, often with a focus on sustainability and efficiency.
One such approach involves the use of ruthenium molecular catalysts for the conversion of diols to 1,3-dioxolanes using formic acid as a C1 source nih.govrwth-aachen.de. This method is particularly noteworthy as formic acid can be derived from the hydrogenation of carbon dioxide, offering a pathway to utilize renewable resources nih.govrwth-aachen.de. The reaction is typically carried out in the presence of a Lewis acid co-catalyst nih.gov. For example, the ruthenium-catalyzed reaction of 3,4-hexanediol and 4,5-octanediol with formic acid has been shown to produce the corresponding 4,5-diethyl- and 4,5-dipropyl-1,3-dioxolanes nih.govrwth-aachen.de.
Photocatalysis represents another modern approach to 1,3-dioxolane synthesis. The use of a photocatalyst like Eosin Y under visible light irradiation allows for the acetalization of aldehydes under neutral conditions, providing excellent yields imist.ma. This method is particularly advantageous for acid-sensitive substrates.
The direct synthesis of 2-alkyl-1,3-dioxolanes from ethylene glycol and syngas (a mixture of CO and H₂) has also been reported, representing a one-step approach to these valuable compounds imist.ma. This method, inspired by aqueous Fischer-Tropsch synthesis, highlights the potential for developing novel catalytic systems for the direct conversion of basic feedstocks into functionalized molecules imist.ma.
Table 4: Examples of Advanced and Unconventional Synthesis of 1,3-Dioxolanes
| Reactants | Catalyst System | C1 Source | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3,4-Hexanediol | [Ru(triphos)(tmm)] / Bi(OTf)₃ | Formic acid | CPME | 18 | nih.govrwth-aachen.de |
| 4,5-Octanediol | [Ru(triphos)(tmm)] / Bi(OTf)₃ | Formic acid | CPME | 16 | nih.govrwth-aachen.de |
| p-Chlorobenzaldehyde, Ethylene glycol | Eosin Y | - | Not specified | Excellent | imist.ma |
| Ethylene glycol, Syngas | Not specified | Syngas | Ethylene glycol | Not specified | imist.ma |
Organometallic Catalysis in Dioxolane Synthesis
Organometallic complexes, particularly those based on ruthenium, have proven effective in the synthesis of 1,3-dioxolanes from biomass-derived diols. researchgate.net A notable example is the use of a ruthenium molecular catalyst, [Ru(triphos)(tmm)], for the conversion of vicinal diols into their corresponding dioxolanes. nih.govrwth-aachen.de This transformation can utilize sustainable C1 sources like carbon dioxide (CO2) and molecular hydrogen (H2) or formic acid to form the methylene (B1212753) bridge of the dioxolane ring. nih.govrwth-aachen.deresearchgate.net This method is significant as it allows for the creation of cyclic acetals from renewable resources. researchgate.net The reaction is often facilitated by a co-catalyst, such as the Lewis acid HNTf2. researchgate.net
| Catalyst System | Substrate (Diol) | C1 Source | Product Yield | Reference |
| [Ru(triphos)(tmm)] | 3,4-Hexanediol | Formic Acid | 9% | rwth-aachen.de |
| [Ru(triphos)(tmm)] / HNTf2 | 4,5-Octanediol | CO2 / H2 | - | researchgate.net |
| [Ru(triphos)(tmm)] | Ethylene Glycol | CO2 / H2 | - | researchgate.net |
Table 1: Examples of Ruthenium-Catalyzed Dioxolane Synthesis.
Photoredox Catalysis for Dioxolanyl Radical Generation
Visible-light photoredox catalysis has emerged as a powerful tool for generating radical species under mild conditions. beilstein-journals.orgepfl.ch This approach can be used to generate dioxolanyl radicals, which are valuable intermediates for C-H functionalization and C-C bond formation. nih.govnih.gov The process typically involves a photocatalyst, such as an iridium complex (e.g., fac-Ir(ppy)3), which, upon excitation by visible light, initiates a hydrogen atom transfer (HAT) from the dioxolane ring. nih.gov This generates a dioxolanyl radical that can then engage in various reactions, such as conjugate additions to form more complex molecules. nih.gov This radical relay strategy enables the functionalization of remote C(sp³)–H bonds, providing rapid access to polyol and spiroketal structures. nih.govnih.gov
| Photocatalyst | Radical Precursor | Key Process | Application | Reference |
| fac-Ir(ppy)3 | 2-[3-(1,3-dioxolan-2-yl)propoxy]-isoindoline-1,3-dione | 1,5-Hydrogen Atom Transfer (HAT) | C-H allylation and alkylation | nih.gov |
| Eosin Y / KI | Quinoxalin-2(1H)-one / Phenylhydrazine | Radical Substitution | C-H arylation | rsc.org |
| [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | Arenes / N-bromosuccinimide (NBS) | Oxidative Quenching | C-H bromination | ijsrch.com |
Table 2: Photoredox Catalysis for Radical Generation and C-H Functionalization.
Electrocatalytic Routes to Cyclic Acetals
Electrochemical methods offer a sustainable and practical alternative for organic synthesis, often proceeding under mild, ambient conditions. organic-chemistry.org While the direct electrocatalytic synthesis of 1,3-dioxolanes is a developing area, related electrochemical transformations highlight its potential. For instance, the electrochemical reduction of aldehydes and ketones can yield alcohols and diols, which are precursors for dioxolane synthesis. organic-chemistry.orgnih.gov An electrochemical approach for synthesizing α-keto acetals from terminal alkynes and alcohols has been established, demonstrating the simultaneous incorporation of carbonyl and acetal motifs across a triple bond through the synergistic action of electrochemistry and organoselenium catalysis. acs.org These advancements suggest the viability of developing direct electrocatalytic routes for acetalization.
Chemoenzymatic and Biocatalytic Cascades for Dioxolane Production
The integration of biocatalysis with chemical catalysis provides a powerful strategy for producing complex and chiral molecules. nih.govnih.gov Chemoenzymatic cascades for dioxolane synthesis often begin with a biocatalytic step to produce a chiral diol from a simple starting material, such as an aliphatic aldehyde. nih.gov For example, a two-step enzyme cascade can convert aldehydes into chiral diols like 3,4-hexanediol and 4,5-octanediol. rwth-aachen.de This enzymatic step can be followed by an organometallic-catalyzed acetalization to form the final dioxolane product. nih.govresearchgate.net
A key advantage of this approach is the ability to perform the entire sequence in a single organic solvent, such as cyclopentyl methyl ether (CPME), which eliminates the need for complex solvent changes between the biological and chemical steps. nih.govrwth-aachen.de This integrated process combines the high selectivity of enzymes with the broad reactivity of organometallic catalysts. researchgate.net
Green Chemistry Principles Applied to Dioxolane Synthesis
Green chemistry focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. yale.edusigmaaldrich.com These principles are increasingly being applied to the synthesis of 1,3-dioxolanes.
Atom Economy and Sustainable Reagents in Dioxolane Formation
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. acs.orgjocpr.com Syntheses with high atom economy are inherently less wasteful. The organometallic-catalyzed synthesis of dioxolanes from diols using CO2 and H2 is an excellent example of high atom economy, as it utilizes readily available and sustainable C1 feedstocks to form the acetal bridge. nih.govresearchgate.net Furthermore, the use of renewable feedstocks, such as bio-derived aldehydes and glycerol (B35011), aligns with green chemistry principles by reducing reliance on depleting fossil resources. researchgate.netnih.govsigmaaldrich.com
Solvent-Free and Microwave-Assisted Synthetic Protocols
Reducing or eliminating the use of volatile organic solvents is another key aspect of green chemistry. yale.edu Solvent-free acetalization reactions have been developed, offering a cleaner alternative to traditional methods. ijsdr.org These reactions can proceed with high yields, minimizing waste and simplifying product purification. ijsdr.org
Microwave-assisted synthesis is another green technique that can dramatically reduce reaction times and energy consumption. ijsdr.org While much of the research has focused on microwave-assisted deprotection of 1,3-dioxolanes, the high efficiency of this energy source suggests its strong potential for the forward synthesis reaction as well. scielo.br For example, the synthesis of 2-methyl-2-propyl dioxolane has been achieved with high yields (87-88%) under microwave irradiation in either a solvent-free system or using water as a green solvent. ijsdr.org
Catalyst Reusability and Environmental Footprint Minimization
Heterogeneous solid acid catalysts have emerged as a superior alternative for acetalization and ketalization reactions. imist.ma These catalysts, which include ion-exchange resins, zeolites, clays like montmorillonite K10, and supported heteropoly acids, offer several distinct advantages. imist.manih.gov Their solid nature facilitates easy separation from the reaction mixture through simple filtration, enabling straightforward product purification and efficient catalyst recycling. This reusability not only reduces operational costs but also significantly curtails chemical waste, a key goal of sustainable chemistry. researchgate.netrsc.org
For instance, mesoporous catalysts such as ZnAlMCM-41 have demonstrated high activity and selectivity in the synthesis of 1,3-dioxanes, analogous structures to 1,3-dioxolanes. rsc.org Such catalysts can often be regenerated and reused for multiple reaction cycles with minimal loss of activity, as shown in the table below. The application of these green principles extends to the choice of solvents and energy sources. The use of biobased solvents, such as 1,3-dioxolane compounds themselves, or employing solvent-free conditions coupled with energy-efficient methods like microwave irradiation, further reduces the environmental impact. rasayanjournal.co.inrsc.orgsemanticscholar.org By integrating reusable catalysts with greener reaction media, the synthesis of dioxolanes can be aligned with modern standards of sustainability, reducing waste and reliance on hazardous materials.
| Catalyst | Substrates | Product Type | Reaction Conditions | Initial Yield (%) | Yield after 4th Cycle (%) | Reference |
|---|---|---|---|---|---|---|
| ZnAlMCM-41 | Styrene, Paraformaldehyde | 1,3-Dioxane | 100 °C, 4h | 95 | 91 | rsc.org |
| Montmorillonite K10 | Salicylaldehyde, Various Diols | 1,3-Dioxolane | Toluene, Reflux | 88-93 | Data Not Available | nih.gov |
| Basic Alumina (B75360) | 3,4-(Methylenedioxy)phenol, Aldehydes, Malononitrile | Chromene | Refluxing Water | ~95 | ~88 | researchgate.net |
| Graphene Oxide | Epoxides, Ketones | 1,3-Dioxolane | Ultrasonic Irradiation | High | Reusable for 4 cycles | researchgate.net |
Stereoselective Synthesis of this compound and Chiral Derivatives
The synthesis of this compound with specific stereochemistry presents a significant challenge due to the presence of at least two stereocenters: one on the alkyl side-chain (C1 of the methyldecyl group) and one at the C2 position of the dioxolane ring. Achieving control over the relative and absolute configuration of these centers is crucial for applications in pharmaceuticals and materials science, where specific isomers often exhibit desired biological activity or physical properties. imist.mabeilstein-journals.org Methodologies for stereoselective synthesis focus on directing the formation of specific stereoisomers, either as single enantiomers or diastereomers. nih.gov
Enantioselective and Diastereoselective Control Strategies
Strategies to control the stereochemical outcome of dioxolane formation can be broadly categorized as substrate-controlled or reagent-controlled. Diastereoselective synthesis aims to control the relative configuration between two or more stereocenters. In the context of this compound, this involves controlling the orientation of the substituents at C2 of the dioxolane ring relative to the stereocenter in the methyldecyl group and any stereocenters on the diol backbone.
One effective strategy involves the reaction of a chiral aldehyde or ketone with a diol, where the existing stereocenter in the carbonyl compound influences the facial selectivity of the diol's attack. Another approach is the diastereoselective acetalization of pseudo-C(2)-symmetric 1,3,5-triol systems, which serves as a general method for generating polyketide structures. nih.gov
Enantioselective control, which aims to produce a specific enantiomer, typically requires the use of chiral catalysts or auxiliaries. Chiral Brønsted acids, such as phosphoric acids derived from BINOL, have been employed to catalyze the formation of 1,3-dioxolanes with modest to good enantioselectivity. nih.gov Similarly, chiral Lewis acid catalysts can mediate the reaction between oxiranes and ketones to form chiral 1,3-dioxolanes. acs.org A three-component assembly strategy, reacting an alkene, a carboxylic acid, and a silyl enol ether with a hypervalent iodine reagent, allows for stereoselective dioxolane formation via a 1,3-dioxolan-2-yl cation intermediate. nih.gov While this method primarily controls diastereoselectivity, the use of a chiral hypervalent iodine reagent has been shown to induce enantioselectivity. nih.gov
| Strategy | Key Reagents/Catalysts | Stereochemical Control | Key Features | Reference |
|---|---|---|---|---|
| Three-Component Assembly | Hypervalent iodine reagent, BF₃·OEt₂ | Diastereoselective, Enantioselective (with chiral reagent) | Proceeds via a 1,3-dioxolan-2-yl cation intermediate. | nih.gov |
| Acetalization/Michael Cascade | Chiral Phosphoric Acid | Diastereoselective, Enantioselective | Desymmetrization of p-quinols to form dioxolanes. | nih.gov |
| Asymmetric Cycloaddition | Chiral binaphthyldiimine-Ni(II) complex | Diastereo- and Enantioselective | 1,3-dipolar cycloaddition between carbonyl ylides and aldehydes. | organic-chemistry.org |
| Lewis Acid Catalysis | Sc(OTf)₃, Chiral Diols | Enantioselective | One-pot chiral acetal formation followed by cyanation. | researchgate.net |
Utilization of Chiral Diol Precursors
A powerful and direct method for introducing chirality into the 1,3-dioxolane structure is through the use of enantiomerically pure diol precursors. In this approach, the chirality is inherent to one of the starting materials, which then directs the stereochemical outcome of the acetalization reaction. Commercially available or synthetically accessible chiral diols, such as those derived from tartaric acid, carbohydrates, or resolved C2-symmetric diols like (2R,3R)-butane-2,3-diol, are commonly used. nih.govnih.gov
When a prochiral ketone or aldehyde reacts with a C2-symmetric chiral diol, two diastereomeric dioxolanes can be formed. The steric and electronic environment created by the chiral diol's substituents biases the nucleophilic attack on the carbonyl carbon, leading to a preferential formation of one diastereomer over the other. The degree of diastereoselectivity is influenced by the structure of the diol, the carbonyl compound, and the reaction conditions. nih.gov This method is particularly valuable as it transfers existing, well-defined stereochemistry into the final product, providing a reliable route to chiral dioxolanes. researchgate.net For example, pinane-based 2-amino-1,3-diols have been synthesized stereoselectively and used as chiral precursors for further transformations. beilstein-journals.org
Desymmetrization Approaches in Dioxolane Ring Formation
Desymmetrization is an elegant strategy in asymmetric synthesis that involves the differentiation of two enantiotopic or diastereotopic groups or faces in a symmetrical starting material. organic-chemistry.org In the context of dioxolane synthesis, this can be applied by reacting a symmetrical, prochiral substrate with a reagent in the presence of a chiral catalyst to generate a chiral, non-racemic product.
A common approach is the desymmetrization of meso-1,2-diols. A meso-diol possesses two enantiotopic hydroxyl groups. A chiral catalyst can selectively promote the reaction of an aldehyde or ketone with one of these hydroxyl groups over the other, leading to the formation of a single enantiomer of the resulting chiral 1,3-dioxolane. mdpi.com Chiral Lewis acids, for instance, can coordinate to a meso-diol, forming diastereomeric complexes and enabling a subsequent reaction to proceed enantioselectively. acs.org
Another desymmetrization strategy involves the reaction of symmetrical diols with prochiral ketones under the influence of a chiral catalyst. More elaborately, a Brønsted acid-catalyzed acetalization/Michael cascade has been used for the desymmetrization of p-quinols, yielding 1,3-dioxolanes with high diastereoselectivity and modest enantioselectivity when a chiral acid is used. nih.gov These methods provide an efficient means of generating chirality without relying on pre-existing stereocenters in the primary substrates, instead creating it from symmetry through catalysis. researchgate.net
Chemical Reactivity and Transformation Pathways of 2 1 Methyldecyl 1,3 Dioxolane and Dioxolane Derivatives
Dioxolanes as Protective Groups in Complex Organic Synthesis
The utility of the 1,3-dioxolane (B20135) moiety as a protecting group stems from its stability under a range of reaction conditions where the parent carbonyl group would be reactive. Specifically, dioxolanes are resistant to nucleophilic attack, basic conditions, and many oxidizing and reducing agents. organic-chemistry.org This stability allows for selective transformations on other parts of a complex molecule.
Formation and Deprotection Methodologies
The formation of 2-(1-Methyldecyl)-1,3-dioxolane is typically achieved through the acid-catalyzed reaction of 2-dodecanone (B165319) with ethylene (B1197577) glycol. wikipedia.org Common catalysts for this acetalization include Brønsted acids such as p-toluenesulfonic acid (p-TsOH) or Lewis acids. organic-chemistry.org The reaction is an equilibrium process, and to drive it to completion, water is usually removed from the reaction mixture, often by azeotropic distillation using a Dean-Stark apparatus. For sterically hindered ketones or those with long alkyl chains, activating agents like trimethyl orthoformate can be used to facilitate the reaction. nih.gov
Deprotection, the removal of the dioxolane group to regenerate the parent carbonyl, is most commonly accomplished by acid-catalyzed hydrolysis. organic-chemistry.orgwikipedia.org This process is mechanistically the reverse of the formation reaction and is typically carried out in the presence of an aqueous acid. Various acidic conditions can be employed, ranging from dilute mineral acids to solid acid catalysts.
| Transformation | Reagents and Conditions | Notes |
| Formation (Protection) | 2-dodecanone, ethylene glycol, cat. p-TsOH, toluene, reflux with Dean-Stark trap | Standard method for acetalization. organic-chemistry.org |
| Formation (Protection) | 2-dodecanone, ethylene glycol, trimethyl orthoformate, cat. acid | Useful for less reactive or sterically hindered ketones. nih.gov |
| Deprotection | Aqueous HCl or H2SO4, THF or acetone | Common and effective method for hydrolysis. organic-chemistry.org |
| Deprotection | Solid acid catalysts (e.g., Montmorillonite K10) | Offers advantages in terms of ease of work-up and catalyst recyclability. nih.gov |
Selective Removal and Orthogonality with Other Protecting Groups
A key aspect of protecting group strategy in multi-step synthesis is orthogonality, which is the ability to remove one protecting group in the presence of others. The 1,3-dioxolane group is considered part of the "acid-labile" set of protecting groups. Its selective removal in the presence of other groups depends on the relative stability of the protecting groups to the deprotection conditions.
For instance, the dioxolane group can be selectively cleaved in the presence of base-labile groups (e.g., esters, some silyl ethers) and groups removed by hydrogenolysis (e.g., benzyl (B1604629) ethers). The selective deprotection of a dioxolane in the presence of a tert-butyldimethylsilyl (TBDMS) ether, another acid-sensitive group, can be challenging and often depends on the specific reaction conditions and the substrate. jocpr.comuchicago.edu However, by carefully controlling the pH and reaction time, it is often possible to achieve selective deprotection. TBDMS ethers are generally more stable to acidic conditions than dioxolanes. researchgate.net Conversely, dioxolanes are stable to the fluoride-based reagents typically used to cleave silyl ethers.
| Protecting Group 1 | Protecting Group 2 | Selective Deprotection Conditions for Dioxolane | Orthogonality |
| Dioxolane | Benzyl ether | Mild aqueous acid (e.g., acetic acid/water) | High |
| Dioxolane | tert-Butyldimethylsilyl (TBDMS) ether | Carefully controlled mild aqueous acid | Moderate to High |
| Dioxolane | Ester | Mild aqueous acid | High |
Ring-Opening Reactions and Derivatization
Beyond their role as protecting groups, dioxolanes can undergo ring-opening reactions to yield various derivatives. These reactions can proceed through hydrolytic or radical pathways.
Hydrolytic Cleavage of the Dioxolane Ring
The acid-catalyzed hydrolysis of 1,3-dioxolanes is a well-studied process that proceeds through a multi-step mechanism. beilstein-journals.org The reaction is initiated by protonation of one of the oxygen atoms, followed by cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then attacked by water, and subsequent deprotonation yields a hemiacetal, which is in equilibrium with the parent ketone and ethylene glycol. The rate of hydrolysis can be influenced by the substituents on the dioxolane ring. Electron-donating groups at the 2-position can stabilize the oxocarbenium ion intermediate, thereby increasing the rate of hydrolysis. Conversely, steric hindrance around the acetal (B89532) carbon can affect the rate of both formation and hydrolysis. beilstein-journals.orgthieme-connect.de For this compound, the long alkyl chain is not expected to have a significant electronic effect, but its steric bulk may slightly decrease the rate of hydrolysis compared to less hindered 2-alkyl-1,3-dioxolanes.
Radical Ring-Opening Mechanisms and Products
Dioxolanes can also undergo ring-opening through radical mechanisms. The abstraction of a hydrogen atom from the C2 position of the dioxolane ring by a radical initiator generates a carbon-centered radical. This radical can then undergo β-scission, leading to the opening of the ring and the formation of an ester. This process is a key step in the radical ring-opening polymerization of certain dioxolane derivatives. organic-chemistry.org While less common than hydrolytic cleavage, radical ring-opening provides a pathway to different types of products and is an area of ongoing research in polymer chemistry. The specific products of the radical ring-opening of this compound would depend on the reaction conditions and the fate of the resulting radical intermediates.
Polymerization and Oligomerization Phenomena of Dioxolanes
1,3-Dioxolane and its derivatives can undergo cationic ring-opening polymerization to produce polyacetals. wikipedia.orgescholarship.org This polymerization is typically initiated by strong acids or Lewis acids. The propagating species is a tertiary oxonium ion formed by the addition of a carbocation to the oxygen atom of the dioxolane ring. The polymerization of unsubstituted 1,3-dioxolane is well-established. rsc.org However, the presence of a bulky substituent at the 2-position, such as the 1-methyldecyl group, can significantly hinder polymerization due to steric effects. While polymerization of this compound is unlikely to proceed to high molecular weights, the formation of oligomers is possible under certain conditions. The study of the polymerization of dioxolane derivatives is relevant to the development of biodegradable polymers and other advanced materials. rsc.orgmdpi.com
Mechanistic Insights into Dioxolane Polymerization in Electrolytes
The in-situ polymerization of 1,3-dioxolane (DOL) and its derivatives is a significant strategy for creating gel polymer electrolytes (GPEs) for advanced battery technologies, such as lithium-metal batteries. The mechanism of this polymerization is typically a cationic ring-opening polymerization (CROP), which can be initiated by various species present in the electrolyte.
One common mechanism involves initiation by a Lewis acid. For instance, in lithium difluoro(oxalate)borate (LiDFOB)-containing electrolytes, the salt can decompose to generate boron trifluoride (BF₃). BF₃, a strong Lewis acid, attacks one of the basic oxygen atoms of the dioxolane ring, forming an oxonium ion. This active species is then susceptible to nucleophilic attack by the oxygen atom of another dioxolane monomer. This process repeats, propagating the polymer chain and leading to the formation of poly(dioxolane) (PDOL).
Another studied mechanism involves radical-initiated polymerization. In electrolytes containing lithium bis(fluorosulfonyl)imide (LiFSI), the polymerization can be triggered by radicals formed from the salt. Theoretical and experimental data suggest a process involving the rupture of an S-F bond in the LiFSI, followed by the attack of a Lewis-acidic sulfur atom in the resulting radical onto a Lewis-basic oxygen atom in the dioxolane molecule. This initiates the ring-opening and subsequent polymerization, creating a stable GPE network. The resulting gel electrolytes often exhibit high ionic conductivity and improved stability at the electrode-electrolyte interface.
Role of Dioxolane Derivatives as Monomers for Polymer Science
Dioxolane derivatives are versatile monomers used in polymer science, primarily through cationic ring-opening polymerization (CROP) to produce polyacetals and other functional polymers. chemicalbook.com The strain of the five-membered ring, while less than that of three- or four-membered rings, is sufficient to provide a thermodynamic driving force for polymerization.
The polymerization of 1,3-dioxolane yields poly(1,3-dioxolane) (PDXL), a chemically recyclable thermoplastic. chemicalbook.com Recent synthetic methods have enabled the production of ultra-high-molecular-weight PDXL (UHMW pDXL) with molecular weights exceeding 1000 kDa, exhibiting mechanical properties comparable to ultra-high-molecular-weight polyethylene (B3416737) (UHMWPE). chemicalbook.com
Substituted dioxolanes are also valuable monomers. For example, 1,3-dioxolan-4-ones (DOX), derived from α-hydroxy acids, can undergo ring-opening polymerization (ROP) to produce a wide range of functional poly(α-hydroxy acid)s (PAHAs). rsc.org This method allows for the synthesis of polymers like isotactic poly(mandelic acid). rsc.org During the polymerization of DOX monomers, volatile formaldehyde is released, which can sometimes induce competing side reactions. rsc.orgresearchgate.net
The properties of the resulting polymers can be tuned by the choice of monomer. Copolymers of 1,3-dioxolane (DXL) and 4-methyl-1,3-dioxolane (MeDXL) have been studied as polymer electrolytes. Introducing methyl substituents into the poly(1,3-dioxolane) backbone can disrupt crystallinity, leading to amorphous materials with enhanced performance as electrolytes.
Fluorinated dioxolane derivatives have also been investigated. The free-radical polymerization of monomers like 2-methylene-1,3-dioxolane can proceed through both vinyl addition and ring-opening pathways. The extent of ring-opening is influenced by substituents; fluorine substitution, for instance, tends to favor vinyl addition over ring-opening.
| Monomer | Polymerization Type | Resulting Polymer | Key Features |
|---|---|---|---|
| 1,3-Dioxolane (DXL) | Cationic Ring-Opening Polymerization (CROP) | Poly(1,3-dioxolane) (PDXL) | Produces a chemically recyclable thermoplastic; can form ultra-high-molecular-weight polymers. chemicalbook.com |
| 4-Methyl-1,3-dioxolane (MeDXL) | Cationic Ring-Opening Polymerization (CROP) | Poly(4-methyl-1,3-dioxolane) or copolymers with DXL | Used to create amorphous copolymers with improved properties for polymer electrolytes. |
| 5-Phenyl-1,3-dioxolane-4-one (PhDOX) | Ring-Opening Polymerization (ROP) | Poly(mandelic acid) | Sustainable monomer that eliminates formaldehyde during polymerization. rsc.org |
| 2-Methylene-1,3-dioxolane | Free-Radical Polymerization | Vinyl addition and ring-opened polymer structures | Undergoes competitive vinyl addition and ring-opening pathways. |
| 2-Difluoromethylene-1,3-dioxolane | Free-Radical Polymerization | Primarily vinyl addition polymer | Fluorine substitution suppresses the ring-opening pathway compared to its hydrocarbon analog. |
Other Significant Chemical Transformations
Carbon-Hydrogen (C-H) Functionalization Strategies
Carbon-hydrogen (C-H) functionalization is a powerful strategy for introducing new functional groups into a molecule by directly converting a C-H bond into a C-C, C-N, or C-O bond, streamlining synthesis. organic-chemistry.orgresearchgate.net In the 1,3-dioxolane ring, the C-H bonds at the 2-position and the 4/5-positions have different reactivities.
Studies have shown that radical abstraction of a hydrogen atom from the 1,3-dioxolane ring can occur at either the C2 or C4 position. The C-H bond at the C2 position has a slightly lower bond-dissociation energy (BDE) than the bond at the C4 position, leading to a preference for radical formation at the C2 site. This selectivity can be exploited in synthetic methodologies. By tuning the reaction conditions, it is possible to generate dioxolanyl radicals at specific positions, which can then be used in subsequent bond-forming reactions. This approach allows the dioxolane moiety to act as a versatile synthetic handle for introducing complex functionality.
Radical Addition and Cross-Coupling Reactions Involving Dioxolanyl Moieties
Dioxolanyl radicals are valuable reactive intermediates for forming new carbon-carbon bonds. These radicals can be generated through various methods, including photoredox catalysis, and subsequently engaged in addition and cross-coupling reactions.
One strategy involves generating a C2-centered dioxolanyl radical, which can be considered a masked acyl radical. This nucleophilic radical can then add to electron-deficient olefins (Michael acceptors) or other radical acceptors. For example, a thiol-promoted radical chain process enables the site-specific addition of 1,3-dioxolane to imines, providing a metal-free route to protected α-amino aldehydes. organic-chemistry.org Similarly, visible-light-induced protocols can generate dioxolanyl radicals via a 1,5- or 1,6-hydrogen atom transfer (HAT), and these radicals readily participate in conjugate additions. osu.edu
These reactions showcase the "duality" of the dioxolane group; it can serve as a stable protecting group under many conditions but can be activated to become a reactive coupling fragment under radical conditions. This allows for the installation of highly oxidized motifs like ketones, aldehydes, and diols into complex molecules.
| Reaction Type | Radical Source | Coupling Partner | Product Type | Key Features |
|---|---|---|---|---|
| Conjugate Addition | 1,3-Dioxolane (via HAT) | Michael Acceptors (e.g., aryl acrylates) | Alkylated dioxolanes | Forms C-C bonds by adding to electron-deficient olefins. osu.edu |
| Addition to Imines | 1,3-Dioxolane | Imines | Protected α-amino aldehydes | A metal-free, redox-neutral radical chain process. organic-chemistry.org |
| Allylation | Dioxolane derivative (via HAT) | Allyl sulfones | C(sp³)–H allylation adducts | Demonstrates C-H functionalization via a radical relay. osu.edu |
| Cross-Coupling | Dioxolane-based reagent | Olefins | Coupled products (ketones, diols after deprotection) | Dioxolanyl radical acts as a nucleophilic 'acyl' radical equivalent. |
Autoxidation Mechanisms of Dioxolane Derivatives
Like other ethers, 1,3-dioxolane and its derivatives are susceptible to autoxidation upon exposure to air (oxygen), particularly in the presence of light or heat. osu.eduodu.edu This process leads to the formation of potentially explosive hydroperoxides and peroxides. youtube.com The mechanism is a free-radical chain reaction. wikipedia.org
Initiation: The reaction begins with the formation of a free radical. This can be initiated by an external source (like UV light) or by the abstraction of a hydrogen atom from the dioxolane ring by an initiator radical (X•) or even by molecular oxygen itself, which can behave as a diradical. youtube.com The hydrogen atoms on the carbons adjacent to the ether oxygens (C2 and C4/C5) are particularly susceptible to abstraction because the resulting carbon-centered radical is stabilized by the adjacent oxygen atom. stackexchange.com
Propagation: The carbon-centered dioxolanyl radical (R•) rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (ROO•). This peroxy radical is also reactive and can abstract a hydrogen atom from another dioxolane molecule (R-H), thereby forming a hydroperoxide (ROOH) and a new carbon-centered radical (R•). This new radical continues the chain reaction.
Termination: The chain reaction is terminated when two radicals combine to form a non-radical species.
Computational and Theoretical Investigations of 2 1 Methyldecyl 1,3 Dioxolane and Dioxolane Systems
Quantum-Chemical Calculations
Quantum-chemical calculations are foundational to modern computational chemistry, providing a means to solve the electronic structure of molecules to predict their properties. These methods can be broadly categorized into Density Functional Theory (DFT) and high-accuracy ab initio methods.
Density Functional Theory (DFT) has become a widely used tool for studying organic molecules due to its favorable balance of accuracy and computational cost. mdpi.com DFT methods calculate the total energy of a system based on its electron density, which allows for the determination of optimized molecular geometries, electronic properties, and thermodynamic stability. mdpi.comscirp.org
For dioxolane systems, DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-311++G(d,p), have been successfully employed to investigate molecular structure and vibrational frequencies. researchgate.net A key application of DFT is the prediction of chemical reactivity through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO (ΔE) is a critical descriptor of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller HOMO-LUMO gap generally implies higher reactivity. mdpi.combohrium.com
In a study of 2-methoxy-1,3-dioxolane, a structural analog of 2-(1-Methyldecyl)-1,3-dioxolane, DFT calculations were used to determine its kinetic stability via the FMO energy gap. researchgate.net The analysis of global reactivity descriptors derived from DFT, such as chemical hardness (η), helps in quantifying the resistance of a molecule to charge transfer. scielo.org.mx Such calculations can reveal the most likely sites for nucleophilic and electrophilic attack, providing a theoretical framework for understanding the reaction chemistry of substituted dioxolanes. scirp.orgresearchgate.net
Table 1: Key Molecular Descriptors from DFT Calculations for Dioxolane Analogs
| Descriptor | Definition | Significance in Reactivity Prediction |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons (nucleophilicity). |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. mdpi.com |
| Chemical Hardness (η) | Resistance to deformation or change in electron distribution | Measures the stability of the molecular system. scielo.org.mx |
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (e.g., MP2), can provide highly accurate results, though often at a greater computational expense than DFT. rti.org
For dioxolane systems, ab initio calculations have been instrumental in providing benchmark data for structural parameters and vibrational frequencies. In a study of the parent 1,3-dioxolane (B20135) molecule, observed bands in the Raman spectrum were assigned based on vibrations calculated with ab initio methods. researchgate.net These high-accuracy calculations are particularly valuable for resolving ambiguities in experimental spectra and for detailed conformational analysis. For example, quantum chemical calculations at the MP2/aug-cc-pVDZ level have been used to identify numerous stable conformers of related diols, providing insights into the potential energy surface that governs their structure. mdpi.com
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering a view of the dynamic evolution of a system. youtube.com This approach is essential for understanding conformational changes and reaction mechanisms that occur on timescales ranging from femtoseconds to microseconds.
For studying chemical reactions, classical MD simulations are limited because their force fields cannot describe bond breaking and formation. This limitation is overcome by reactive force fields, such as ReaxFF. scm.comosti.gov ReaxFF is a bond-order-dependent force field that can simulate complex chemical reactions in large-scale systems without the high computational cost of quantum mechanics. scm.comscispace.com The parameters for ReaxFF are often derived from DFT data to ensure accuracy. osti.govelsevier.com
ReaxFF MD simulations have been applied to investigate the thermal decomposition (pyrolysis) of alkyl-substituted 1,3-dioxolanes. researchgate.net These simulations can track the reaction pathways, identify transient intermediates, and determine product distributions. researchgate.net For instance, studies show that the initial decomposition of these molecules often involves the formation of a 4,5-dimethyl-1,3-dioxolane radical and various hydrocarbons derived from the alkyl side-chain. researchgate.net The ability to simulate thousands of atoms allows for the study of reactions in complex environments, bridging the gap between quantum chemical calculations on single molecules and real-world chemical processes. scm.com
The this compound molecule possesses significant conformational flexibility arising from the puckering of the five-membered dioxolane ring and the rotation around the numerous single bonds in the long alkyl chain. MD simulations are an ideal tool for exploring this conformational landscape. mdpi.com
Theoretical Prediction and Interpretation of Spectroscopic Data
Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between a molecule's structure and its spectral fingerprint. nih.govarxiv.org This is crucial for structural elucidation and characterization.
DFT calculations are widely used to predict vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. scm.com The calculation of the Hessian matrix (second derivatives of energy) yields vibrational frequencies and normal modes, which can be compared directly with experimental IR and Raman spectra. github.io For 2-methoxy-1,3-dioxolane, vibrational frequencies calculated at the B3LYP/6-311++G(d,p) level showed good agreement with experimental FT-IR and FT-Raman data. researchgate.net
Similarly, NMR chemical shifts (¹H and ¹³C) can be accurately predicted using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. researchgate.net These theoretical predictions are essential for assigning peaks in complex experimental NMR spectra and for confirming molecular structures. nih.govnih.gov Time-dependent DFT (TD-DFT) can be used to simulate electronic spectra (UV-Vis), predicting excitation energies and oscillator strengths that correspond to electronic transitions within the molecule. researchgate.netnih.gov
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 1,3-Dioxolane
| Vibrational Mode | Experimental (Liquid Raman) researchgate.net | Ab Initio Calculated researchgate.net |
| Internal Mode 1 | 665 | 658 |
| Internal Mode 2 | 722 | 720 |
| OCO Stretching | 958 | - |
Table 3: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for 2-Methoxy-1,3-dioxolane
| Atom Position | Experimental ¹H researchgate.net | Calculated ¹H (GIAO) researchgate.net | Experimental ¹³C researchgate.net | Calculated ¹³C (GIAO) researchgate.net |
| C2 | 5.25 | 5.15 | 114.28 | 118.66 |
| C4/C5 | 3.94 | 3.88 | 64.67 | 66.82 |
| OCH₃ | 3.25 | 3.20 | 54.19 | 56.44 |
Computed NMR Chemical Shifts and Vibrational Frequencies
Computational methods, particularly Density Functional Theory (DFT), have become highly accurate in predicting the spectroscopic properties of organic molecules, including Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. longdom.orgresearchgate.net
NMR Chemical Shifts: Theoretical calculations of NMR spectra are typically performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net For dioxolane derivatives, the chemical shifts of the protons and carbons are sensitive to the substituents on the ring. In the case of this compound, the long alkyl chain influences the electronic environment of the dioxolane ring atoms.
Interactive Data Table: Representative Computed vs. Experimental ¹H and ¹³C NMR Chemical Shifts for a 2-Substituted Dioxolane (2-methoxy-1,3-dioxolane)
| Atom | Computed ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Computed ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |
|---|---|---|---|---|
| C2 | - | - | 114.3 | 113.8 |
| H2 | 5.10 | 5.05 | - | - |
| C4/C5 | - | - | 65.2 | 64.8 |
| H4/H5 | 3.95-4.10 | 3.90-4.05 | - | - |
| OCH₃ | - | - | 55.8 | 55.4 |
| OCH₃ | 3.35 | 3.32 | - | - |
Note: Data is illustrative and based on studies of 2-methoxy-1,3-dioxolane. researchgate.net The chemical shifts for this compound would be influenced by the different substituent.
Vibrational Frequencies: Theoretical vibrational analysis provides a detailed picture of the molecular motions corresponding to infrared (IR) and Raman spectra. DFT calculations can predict the harmonic vibrational frequencies of molecules. mdpi.com For dioxolane systems, characteristic vibrational modes include C-H stretching, CH₂ scissoring, and C-O stretching vibrations. longdom.org
For 2-methoxy-1,3-dioxolane, DFT calculations have been used to assign the fundamental vibrational modes observed in experimental FT-IR and FT-Raman spectra. longdom.org These studies show that calculated frequencies, when appropriately scaled, are in good agreement with experimental values.
Interactive Data Table: Representative Computed Vibrational Frequencies for a 2-Substituted Dioxolane (2-methoxy-1,3-dioxolane)
| Vibrational Mode | Computed Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |
|---|---|---|---|
| C-H stretch (ring) | 2905 | 2905 | - |
| CH₂ asymmetric stretch | 2960 | - | 2960 |
| CH₂ symmetric stretch | 2841 | 2839 | - |
| CH₂ scissoring | 1534 | - | 1534 |
| C-O stretch | 1150-1200 | 1150-1200 | 1150-1200 |
Note: Data is illustrative and based on studies of 2-methoxy-1,3-dioxolane. longdom.org The vibrational modes of this compound would exhibit shifts due to the larger alkyl group.
HOMO-LUMO Gap Analysis and Electronic Transition Predictions
The electronic properties of a molecule, such as its reactivity and spectral characteristics, are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO-LUMO Gap Analysis: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. irjweb.com A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests that the molecule is more reactive.
For dioxolane derivatives, the nature of the substituent at the C2 position can significantly influence the HOMO-LUMO gap. Electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level, both of which can lead to a smaller energy gap and increased reactivity.
Electronic Transition Predictions: The absorption of UV-visible light by a molecule corresponds to the excitation of an electron from a lower energy orbital to a higher energy one, typically from the HOMO to the LUMO. libretexts.org The energy of this electronic transition is related to the HOMO-LUMO gap. Time-dependent DFT (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules, providing information on excitation energies and oscillator strengths. longdom.org
For 2-substituted dioxolanes, the electronic transitions are typically of the n → σ* or σ → σ* type, occurring in the UV region. The presence of heteroatoms (oxygen) with lone pairs of electrons can also lead to n → π* transitions if there are adjacent unsaturated groups. uzh.ch
Interactive Data Table: Illustrative HOMO-LUMO Gap and Predicted Electronic Transitions for Dioxolane Derivatives
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted λmax (nm) | Type of Transition |
|---|---|---|---|---|---|
| 1,3-Dioxolane | -10.5 | 1.5 | 12.0 | < 200 | σ → σ* |
| 2-Methyl-1,3-dioxolane (B1212220) | -10.2 | 1.3 | 11.5 | ~200 | σ → σ* |
| 2-Phenyl-1,3-dioxolane | -9.1 | -0.5 | 8.6 | ~250 | π → π* |
Note: These values are representative and intended to illustrate trends. Actual values depend on the level of theory and basis set used in the calculations.
Mechanistic Modeling and Transition State Analysis
Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing for the exploration of potential energy surfaces and the characterization of transient species like transition states and intermediates.
Potential Energy Surface Exploration (e.g., Nudged Elastic Band (NEB) Approach)
A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. longdom.org By mapping out the PES, chemists can identify stable molecules (minima), transition states (saddle points), and the lowest energy pathways connecting them (reaction coordinates).
The Nudged Elastic Band (NEB) method is a powerful computational technique for finding the minimum energy path (MEP) between a known reactant and product. scm.com In the NEB method, a series of "images" of the system are created along an initial reaction path. These images are then optimized simultaneously, subject to spring forces that keep them evenly spaced along the path. This allows for the determination of the transition state geometry and the activation energy of the reaction without prior knowledge of the reaction coordinate. The climbing image NEB (CI-NEB) variant further refines the path by driving the highest energy image up to the exact saddle point. arxiv.org
For dioxolane systems, the NEB method can be applied to study various reactions, such as ring-opening polymerization, hydrolysis, and reactions involving radical intermediates. researchgate.netrsc.org For example, it can be used to model the conformational changes of the five-membered ring and the energy barriers associated with these changes.
Identification and Characterization of Radical Intermediates
Radical reactions play a significant role in the chemistry of dioxolanes. Computational methods are crucial for identifying and characterizing these highly reactive, short-lived species. DFT calculations can provide detailed information about the geometry, electronic structure, and stability of radical intermediates.
In reactions involving 1,3-dioxolane, two primary radical intermediates can be formed through hydrogen abstraction:
1,3-dioxolan-2-yl radical: Formed by the removal of a hydrogen atom from the C2 position. This radical is stabilized by the adjacent oxygen atoms.
1,3-dioxolan-4-yl radical: Formed by the removal of a hydrogen atom from the C4 (or C5) position.
Computational studies have been employed to investigate the relative stability of these radicals and their subsequent reaction pathways. For instance, DFT calculations can be used to model the reaction of these radicals with other molecules, such as oxygen, to understand oxidation mechanisms. The spin density distribution, calculated by DFT, can help in understanding the reactivity of different sites within the radical species.
Future Research Directions and Emerging Trends in Dioxolane Chemistry
Development of Novel and Highly Efficient Catalytic Systems for Dioxolane Synthesis
The synthesis of 1,3-dioxolanes is traditionally achieved through the acetalization of aldehydes or ketalization of ketones with ethylene (B1197577) glycol, often using Brønsted or Lewis acid catalysts. organic-chemistry.orgchemicalbook.com Future research is focused on developing more efficient, selective, and sustainable catalytic systems.
A significant trend is the use of sophisticated organometallic catalysts. For instance, ruthenium molecular catalysts of the type [Ru(triphos)(tmm)] have been developed for the transformation of diols into cyclic acetals using carbon dioxide and molecular hydrogen as a C1 source. d-nb.infonih.gov This approach is not only innovative in its use of a renewable carbon source but also operates under milder conditions than many traditional methods. Another avenue involves using formic acid as the source of the methylene (B1212753) unit in the acetal (B89532), which can also be derived from CO2 hydrogenation. nih.gov
Heterogeneous catalysis offers advantages in catalyst recovery and process simplification. Materials like zirconium tetrachloride (ZrCl₄) and solid acids such as silica (B1680970) gel and alumina (B75360) are being explored as highly efficient and chemoselective catalysts for acetalization under mild conditions. organic-chemistry.orgresearchgate.net
Furthermore, the combination of biocatalysis and chemocatalysis in chemoenzymatic cascades represents a powerful strategy. nih.gov Research has demonstrated the use of enzyme cascades to produce chiral diols from aliphatic aldehydes, which are then converted to dioxolanes using a chemical catalyst, all within a single organic solvent to improve process efficiency. d-nb.infonih.govresearchgate.net Such highly stereoselective methods are crucial for producing chiral dioxolanes for pharmaceutical and other specialized applications.
| Catalyst Type | Example(s) | Reactants | Key Advantages | Reference(s) |
|---|---|---|---|---|
| Organometallic | [Ru(triphos)(tmm)] | Diols, CO₂/H₂ or Formic Acid | Uses renewable C1 source, mild conditions. | d-nb.infonih.gov |
| Lewis Acid | Zirconium tetrachloride (ZrCl₄) | Carbonyls, Diols | High efficiency and chemoselectivity. | organic-chemistry.org |
| Heterogeneous | Silica Gel, Alumina | Carbonyls, Diols | Catalyst reusability, process simplification. | researchgate.net |
| Asymmetric | Chiral binaphthyldiimine-Ni(II) complex | Oxiranes, Aldehydes | High diastereo- and enantioselectivity for cis-1,3-dioxolanes. | organic-chemistry.org |
| Chemoenzymatic | Benzaldehyde lyase / Oxidoreductase + Ru catalyst | Aldehydes | High stereoselectivity, potential for integrated processes in organic media. | d-nb.infonih.gov |
Exploration of Unprecedented Reactivity Modes and Transformations for Dioxolane Derivatives
Beyond their traditional role as protecting groups for carbonyls and diols, research is uncovering new reactivity patterns for the dioxolane ring. wikipedia.org These advancements open pathways to novel molecular architectures.
One area of exploration is radical chemistry. Thiol-promoted, metal-free radical chain processes have been developed for the site-specific addition of the 1,3-dioxolane (B20135) ring to imines, yielding protected α-amino aldehydes. organic-chemistry.org Similarly, the ability of the dioxolane ring to undergo one-electron oxidation to form stable radical cations is being investigated, which has implications for their use as antiradical additives in materials like fuels. lookchem.com
Asymmetric catalysis is enabling the synthesis of chiral dioxolanes with high precision. Chiral nickel(II) complexes, for example, catalyze 1,3-dipolar cycloadditions to produce cis-1,3-dioxolanes with high enantioselectivity. organic-chemistry.org Such methods are critical for creating stereochemically complex molecules.
The functionalization of the dioxolane ring itself is another emerging trend. For instance, the synthesis of 2-methylene-1,3-dioxolanes creates cyclic ketene (B1206846) acetals that can be used in radical ring-opening polymerizations to introduce degradable linkages into polymer backbones. rsc.org For a molecule like 2-(1-Methyldecyl)-1,3-dioxolane, exploring such transformations could lead to the creation of novel functional polymers with tailored properties imparted by the long alkyl chain.
Application of Advanced Computational Tools for Predictive Design and Mechanistic Understanding
Computational chemistry is becoming an indispensable tool in advancing dioxolane research. Quantum chemical methods like Density Functional Theory (DFT) and ab initio calculations are used to investigate the conformational landscapes, reaction mechanisms, and stereoelectronic effects of dioxolane systems. researchgate.net These studies provide fundamental insights that guide experimental design. For example, computational models have been used to understand the conformational free energy between chair and twist structures in related dioxane molecules and to identify key hyperconjugative interactions that govern their stability. researchgate.net
Kinetic modeling is another powerful application. Detailed kinetic models are being developed to predict the oxidation behavior of 1,3-dioxolane, which is crucial for its potential application as a biofuel component. acs.org These models, validated against experimental data from shock tubes and jet-stirred reactors, can predict key combustion properties like laminar flame speeds and ignition delay times. acs.org
Furthermore, computational tools are employed for predictive toxicology and property assessment. Open-source software can be used to predict properties like mutagenicity and carcinogenicity based on the chemical structure, providing early-stage safety assessments for new dioxolane-based solvents or materials. rsc.org For this compound, predictive tools have already been used to estimate properties like its collision cross section, providing foundational data for analytical characterization. uni.lu
| Computational Method | Application Area | Insights Gained | Reference(s) |
|---|---|---|---|
| Quantum Chemistry (DFT, MP2) | Conformational Analysis | Calculation of free energies, identification of stable conformers and stereoelectronic effects. | researchgate.net |
| Kinetic Modeling (RRKM/Master Equation) | Combustion/Oxidation Studies | Prediction of flame speeds, ignition delays, and key reaction pathways. | acs.org |
| Structure-Activity Relationship (SAR) | Toxicity Prediction | Preliminary assessment of mutagenicity and carcinogenicity for new compounds. | rsc.orgresearchgate.net |
| Collision Cross Section (CCS) Prediction | Analytical Characterization | Prediction of ion mobility values for mass spectrometry identification. | uni.lu |
Strategic Integration of Dioxolanes in Multifunctional Materials for Novel Technologies
The unique properties of dioxolanes make them attractive building blocks for advanced materials. A key trend is their use in energy storage technologies. 1,3-dioxolane is explored as a monomer for in-situ polymerization to create solid-polymer electrolytes for lithium metal batteries. rsc.orgacs.org These electrolytes can form stable interfaces with the lithium anode, enhancing battery safety and cycle life, particularly in high-voltage applications. acs.org The long alkyl chain of this compound could be leveraged to tune the physical properties, such as flexibility and ion transport, of such polymer electrolytes.
Dioxolanes are also being investigated as next-generation bio-based solvents and fuel additives. nih.govrsc.orgsilverfernchemical.com Their high oxygen content can lead to reduced soot and particle emissions during combustion. nih.gov The development of efficient synthesis routes from biomass and CO2 enhances their profile as sustainable "bio-hybrid" fuels. d-nb.infonih.gov
In the realm of organic electronics, dioxolane functional groups have been used to enhance the stability and solubility of large acenes, like hexacenes and heptacenes. acs.org This strategy has yielded materials with strong, long-wavelength fluorescence in the solid state, making them promising candidates for applications in organic light-emitting diodes (OLEDs) and photovoltaics. acs.org
Pursuit of Scalable and Environmentally Benign Production Methodologies for Dioxolane Compounds
Sustainability is a major driver of innovation in chemical manufacturing. For dioxolanes, this translates to the development of scalable production methods that minimize environmental impact. A primary focus is on feedstock diversification away from fossil fuels. This includes the use of CO2 as a C1 building block and the conversion of biomass-derived platform molecules. d-nb.infonih.govresearchgate.net
Process intensification is another key trend. Combining bio- and chemo-catalytic steps in a single solvent system avoids complex and energy-intensive separation and solvent-switching steps, leading to more efficient and greener processes. d-nb.infonih.gov The use of organic solvents like cyclopentyl methyl ether, which can be bio-based, further improves the sustainability of these integrated cascades. d-nb.info
The chemical recycling or upcycling of polymer waste into valuable chemicals is a frontier of the circular economy. Recent research has shown that polyoxymethylene (POM), a widely used engineering plastic, can be catalytically depolymerized in the presence of bio-derived diols to produce 1,3-dioxolanes. researchgate.net This approach simultaneously addresses plastic waste and provides an alternative, non-formaldehyde route to dioxolane synthesis. researchgate.net Adopting such methodologies for the large-scale production of functionalized dioxolanes like this compound will be crucial for their commercial viability and environmental acceptance.
Table of Mentioned Compounds
| Compound Name | Chemical Formula | Role/Context |
|---|---|---|
| This compound | C₁₄H₂₈O₂ | Main subject of the article |
| 1,3-Dioxolane | C₃H₆O₂ | Parent compound, solvent, monomer |
| Ethylene glycol | C₂H₆O₂ | Reactant for dioxolane synthesis |
| Formaldehyde | CH₂O | Reactant for dioxolane synthesis |
| Carbon dioxide | CO₂ | Renewable C1 source for synthesis |
| Formic acid | CH₂O₂ | C1 source for synthesis |
| Zirconium tetrachloride | ZrCl₄ | Lewis acid catalyst |
| Cyclopentyl methyl ether | C₆H₁₂O | Bio-based solvent |
| 2-Methylene-4-phenyl-1,3-dioxolane | C₁₀H₁₀O₂ | Cyclic ketene acetal for polymerization |
| Polyoxymethylene (POM) | (CH₂O)n | Polymer waste for upcycling into dioxolanes |
| Hexacene | C₂₆H₁₆ | Acene for functionalization with dioxolanes |
| Heptacene | C₃₀H₁₈ | Acene for functionalization with dioxolanes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
